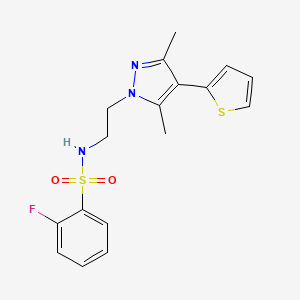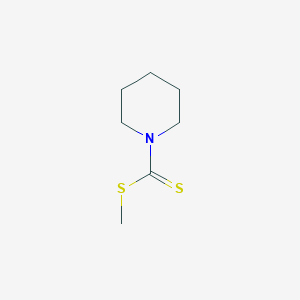
Methyl piperidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl piperidine-1-carbodithioate is an organic compound with the molecular formula C7H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbodithioate functional group.
準備方法
Synthetic Routes and Reaction Conditions
Methyl piperidine-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile and attacking the carbon disulfide, followed by methylation to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Methyl piperidine-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound’s ability to modulate enzyme activity and protein function makes it a valuable tool in biochemical research .
類似化合物との比較
Methyl piperidine-1-carbodithioate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Carbodithioates: Compounds with the carbodithioate functional group exhibit similar reactivity but may have different applications depending on their overall structure.
Similar Compounds
- Piperidine
- This compound
- Piperidine carbodithioate
特性
IUPAC Name |
methyl piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWXUCPVRKLZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878999 |
Source


|
| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the general structure of the methyl piperidine-1-carbodithioate derivatives discussed in the research papers?
A1: The research papers primarily focus on derivatives where the this compound moiety is linked to various aromatic systems through a methylene bridge. These aromatic systems include coumarin derivatives (with varying substitutions), benzothiazole, and quinazoline.
Q2: What are some key structural features observed in the crystal structures of these compounds?
A2: X-ray crystallography studies reveal several consistent features:
- Piperidine ring conformation: The piperidine ring consistently adopts a chair conformation in all reported structures. [, , , , , , ]
- Planarity of aromatic systems: The aromatic systems (coumarin, benzothiazole, quinazoline) generally display near planarity, with only minor deviations observed. [, , ]
- Intermolecular interactions: Crystal packing is often stabilized by various intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯S interactions, π–π stacking interactions, and weaker van der Waals forces. [, , , , , ]
Q3: Are there any insights into the structure-activity relationship (SAR) of these compounds based on the reported research?
A3: While the provided research focuses primarily on structural characterization, some insights into SAR can be gleaned:
- Aromatic system variations: The use of different aromatic systems (coumarin, benzothiazole, quinazoline) suggests an exploration of how the electronic and steric properties of this moiety influence the overall activity of the compounds. [, , ]
- Substituent effects: Variations in the substituents on the coumarin ring (e.g., chlorine, methyl, methoxy groups) indicate investigations into how these modifications impact activity. [, , , ]
Q4: What analytical techniques were employed to characterize these compounds?
A4: The research papers primarily relied on the following analytical techniques:
- X-ray crystallography: This technique provided detailed insights into the three-dimensional structures and intermolecular interactions of the compounds. [, , , , , , ]
- Infrared spectroscopy (IR): IR spectroscopy was used to identify characteristic functional groups present in the molecules. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided information about the structure and connectivity of atoms within the molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
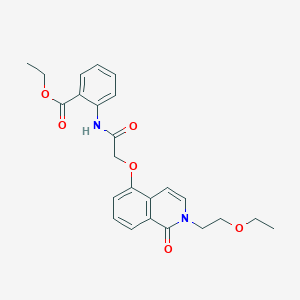

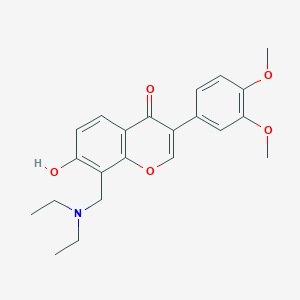
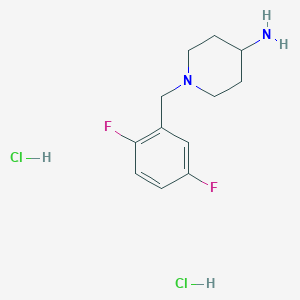
![1-(4-FLUOROPHENYL)-4-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2610323.png)


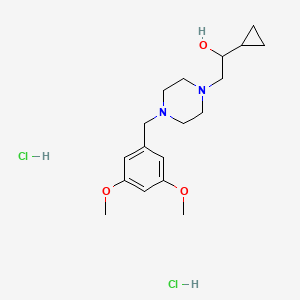
![1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2610331.png)
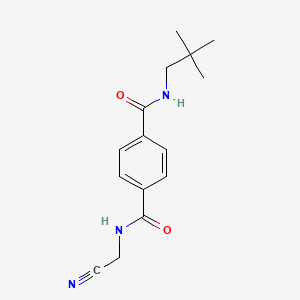
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester](/img/structure/B2610335.png)
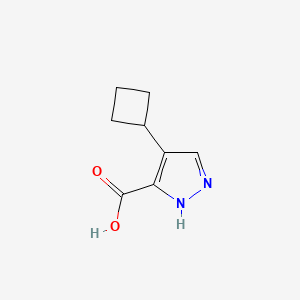
![5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2610337.png)
